molecular formula C17H24Cl3N3OS B11706815 N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide

N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide

Cat. No.: B11706815
M. Wt: 424.8 g/mol
InChI Key: YAWJQOAFXVGZGW-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide: is a complex organic compound with the molecular formula C16H23Cl3N2O. This compound is notable for its unique structure, which includes a trichloromethyl group, a dimethylphenyl group, and a carbamothioyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenyl isothiocyanate with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide is used as a reagent in organic synthesis for the preparation of various derivatives. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for investigating the effects of trichloromethyl and carbamothioyl groups on biological systems.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is studied for its potential anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The carbamothioyl group can interact with thiol groups in proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • N-(2,2,2-Trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)formamide
  • N-(2,2,2-Trichloro-1-(3-(2,5-dimethylphenyl)thioureido)ethyl)benzamide

Comparison: N-(2,2,2-Trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)hexanamide is unique due to its hexanamide moiety, which imparts distinct physicochemical properties compared to its analogs. The presence of the hexanamide group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C17H24Cl3N3OS

Molecular Weight

424.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2,5-dimethylphenyl)carbamothioylamino]ethyl]hexanamide

InChI

InChI=1S/C17H24Cl3N3OS/c1-4-5-6-7-14(24)22-15(17(18,19)20)23-16(25)21-13-10-11(2)8-9-12(13)3/h8-10,15H,4-7H2,1-3H3,(H,22,24)(H2,21,23,25)

InChI Key

YAWJQOAFXVGZGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

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